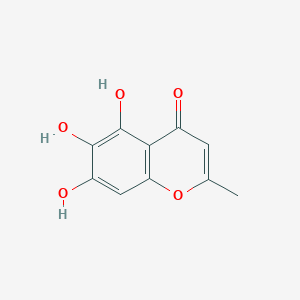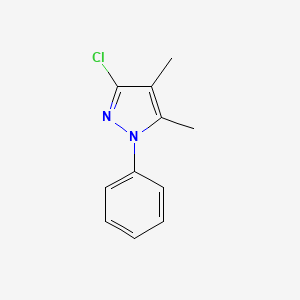
3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a chlorine atom, two methyl groups, and a phenyl group attached to the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of this compound with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Cycloaddition Products: Complex heterocyclic compounds with extended ring systems.
Applications De Recherche Scientifique
3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Serves as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorine atom and methyl groups may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloro-1-phenyl-1H-pyrazole: Lacks the methyl groups, affecting its chemical properties and biological activity.
4,5-Dimethyl-1-phenyl-1H-pyrazole: Lacks the chlorine atom, leading to variations in its chemical behavior.
Uniqueness
The presence of both chlorine and methyl groups in 3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole makes it unique compared to other pyrazole derivatives. This combination of substituents can influence its reactivity, binding affinity, and overall chemical and biological properties .
Propriétés
Formule moléculaire |
C11H11ClN2 |
|---|---|
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
3-chloro-4,5-dimethyl-1-phenylpyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-8-9(2)14(13-11(8)12)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clé InChI |
YDVLQCDRAJJUTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1Cl)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


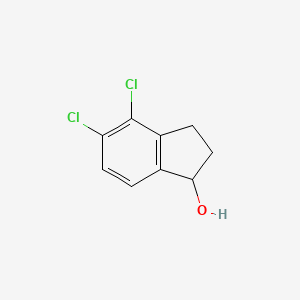
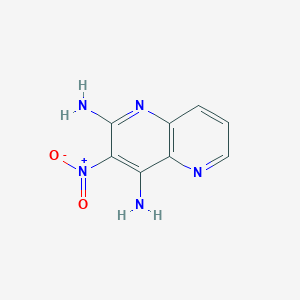


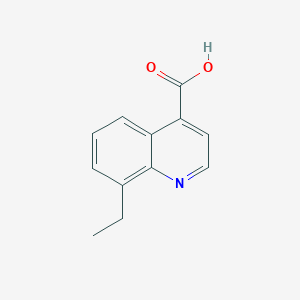



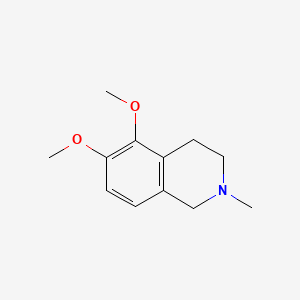
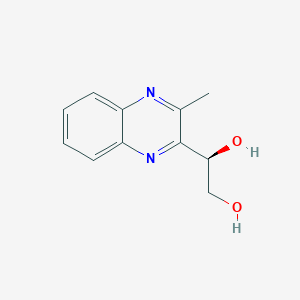
![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)

